REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]([CH:8]=[N:9]O)[S:5][C:6]=1[CH3:7]>C(O)(=O)C.[Zn]>[CH3:1][C:2]1[N:3]=[C:4]([CH2:8][NH2:9])[S:5][C:6]=1[CH3:7]
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Name
|
4,5-dimethylthiazole-2-carbaldehyde oxime
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Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=C(SC1C)C=NO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered over a pad of celite
|
Type
|
WASH
|
Details
|
rinsed with methanol
|
Type
|
ADDITION
|
Details
|
Toluene was added
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
An aqueous solution of NH4Cl was added
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether and ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1C)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |